REACTION_CXSMILES
|
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7](=O)(OC)OC.CN(C)CC>>[CH3:7][CH:2]1[CH2:3][CH2:4][O:5][C:1]1=[O:6].[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
CN(CC)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCO1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |